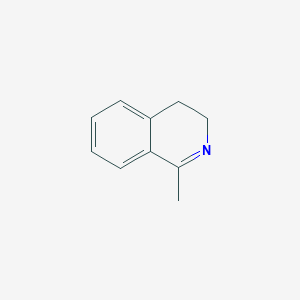
1-Methyl-3,4-dihydroisoquinoline
Cat. No. B1216472
Key on ui cas rn:
2412-58-0
M. Wt: 145.2 g/mol
InChI Key: JZZLDIIDMFCOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09440948B2
Procedure details


The imine bond can be activated by quaternization to allow the nucleophilic addition of Grignard reagent. Methyl iodide was added to 1-methyl-3,4-dihydroisoquinoline, generating the iminium salt 1,2-dimethyl-3,4-dihydroisoquinolinium iodide.20 This iminium salt is more reactive than the imine. Methylmagnesium chloride reacted with the iminium, generating 1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline. The reaction of methylmagnesium chloride with the iminium salt N-isopropylidene-4-chloropiperidinium chloride gave 1-tert-butyl-4-chloropiperidine.21
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
iminium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
iminium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
iminium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


[Compound]
Name
iminium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name
1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers


|
REACTION_CXSMILES
|
CI.C[C:4]1[C:13]2[C:8](=CC=CC=2)[CH2:7][CH2:6][N:5]=1.C[Mg][Cl:16].[CH3:17][C:18]1([CH3:29])[C:27]2C(=CC=CC=2)CCN1C>>[C:18]([N:5]1[CH2:4][CH2:13][CH:8]([Cl:16])[CH2:7][CH2:6]1)([CH3:29])([CH3:27])[CH3:17]
|
Inputs


Step One
[Compound]
|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Cl
|
[Compound]
|
Name
|
iminium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NCCC2=CC=CC=C12
|
Step Four
[Compound]
|
Name
|
iminium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
iminium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
imine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Cl
|
[Compound]
|
Name
|
iminium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(N(CCC2=CC=CC=C12)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)N1CCC(CC1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
